N-(7-Oxocyclohept-1-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Oxocyclohept-1-en-1-yl)acetamide is an organic compound characterized by a seven-membered ring with a ketone group and an acetamide moiety. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse chemical properties and wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Oxocyclohept-1-en-1-yl)acetamide typically involves the reaction of cycloheptanone with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to ensure high efficiency and cost-effectiveness. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(7-Oxocyclohept-1-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different derivatives.
Substitution: The acetamide moiety can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
N-(7-Oxocyclohept-1-en-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(7-Oxocyclohept-1-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(7-Oxocyclohept-1-en-1-yl)acetamide include other heterocyclic acetamides, such as:
- N-(7-Hydroxynaphthalen-1-yl)acetamide
- N-(2-(5-methoxyindol-3-yl)ethyl)acetamide
- 2-Acetamidotropone
Uniqueness
This compound is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in the synthesis of novel compounds and the exploration of new chemical reactions .
Properties
CAS No. |
62372-80-9 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
N-(7-oxocyclohepten-1-yl)acetamide |
InChI |
InChI=1S/C9H13NO2/c1-7(11)10-8-5-3-2-4-6-9(8)12/h5H,2-4,6H2,1H3,(H,10,11) |
InChI Key |
DTZPIXMMAZJKBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.